molecular formula C14H18N2OS B2820442 1-cyclopropyl-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrrolidin-2-one CAS No. 2097863-45-9

1-cyclopropyl-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrrolidin-2-one

Cat. No.: B2820442
CAS No.: 2097863-45-9
M. Wt: 262.37
InChI Key: XYAFRBQWPKAUBR-UHFFFAOYSA-N
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Description

1-cyclopropyl-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrrolidin-2-one is a complex organic compound featuring a cyclopropyl group, a pyrrolidin-2-one moiety, and a thieno[3,2-c]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropyl-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrrolidin-2-one typically involves multi-step organic synthesis. One common route includes:

    Formation of the Thieno[3,2-c]pyridine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-aminothiophene derivative and a β-ketoester under acidic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.

    Formation of the Pyrrolidin-2-one Moiety: This step involves the formation of the pyrrolidin-2-one ring, which can be synthesized through a condensation reaction between a suitable amine and a diketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-cyclopropyl-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the thieno[3,2-c]pyridine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced derivatives with hydrogenated rings.

    Substitution: Various substituted thieno[3,2-c]pyridine derivatives.

Scientific Research Applications

1-cyclopropyl-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The thieno[3,2-c]pyridine ring system can interact with biological macromolecules through π-π stacking or hydrogen bonding, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-cyclopropyl-2-(2-fluorophenyl)-2-(2-hydroxy-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)ethanone
  • 5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl acetate

Uniqueness

1-cyclopropyl-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrrolidin-2-one is unique due to its specific combination of a cyclopropyl group, a pyrrolidin-2-one moiety, and a thieno[3,2-c]pyridine ring system. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-cyclopropyl-3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c17-14-12(3-7-16(14)11-1-2-11)15-6-4-13-10(9-15)5-8-18-13/h5,8,11-12H,1-4,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYAFRBQWPKAUBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCC(C2=O)N3CCC4=C(C3)C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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